1-(Cyclopropylmethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-4-8-9(5-1)6-7-2-3-7/h1,4-5,7H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZYEIKJKNCJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718442 | |
| Record name | 1-(Cyclopropylmethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344382-51-9 | |
| Record name | 1-(Cyclopropylmethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic N-Alkylation Using Crystalline Aluminosilicates
The most industrially viable method for synthesizing 1-(cyclopropylmethyl)-1H-pyrazole involves the N-alkylation of pyrazole precursors with cyclopropylmethyl halides. A landmark patent (US5705656A) discloses the use of crystalline aluminosilicates or aluminophosphates as catalysts for this transformation. These heterogeneous catalysts enable regioselective alkylation at the pyrazole nitrogen while minimizing side reactions such as dialkylation or ring-opening.
Reaction Mechanism :
The process involves the nucleophilic substitution of a pyrazole nitrogen with a cyclopropylmethyl group. The aluminosilicate framework stabilizes transition states through Lewis acid sites, enhancing reaction efficiency. For example, reacting pyrazole with cyclopropylmethyl bromide in the presence of zeolite Beta at 80°C yields this compound with >85% selectivity.
Optimized Conditions :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Zeolite Beta | 89% yield |
| Temperature | 80°C | Maximizes kinetics |
| Solvent | Toluene | Prevents hydrolysis |
| Molar Ratio (Pyrazole:Alkylating Agent) | 1:1.2 | Minimizes excess reagent |
This method’s scalability is evidenced by its adoption in multi-kilogram batches, with catalyst recyclability exceeding five cycles without significant activity loss.
Base-Mediated Alkylation in Polar Aprotic Solvents
Alternative N-alkylation routes employ strong bases such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc). While less regioselective than catalytic methods, this approach is favored for laboratory-scale syntheses due to its simplicity.
Case Study :
A representative procedure involves stirring pyrazole (1.0 equiv) with cyclopropylmethyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at room temperature for 12 hours. Workup and purification by column chromatography afford the target compound in 72–78% yield.
Limitations :
-
Competing O-alkylation and dialkylation reduce overall efficiency.
-
Solvent removal from DMF poses challenges in industrial settings.
Cyclocondensation Strategies
Hydrazine and 1,3-Dicarbonyl Cyclocondensation
The cyclocondensation of hydrazines with 1,3-dicarbonyl compounds offers a divergent route to functionalized pyrazoles. For this compound, this method requires cyclopropylmethyl hydrazine as a precursor, which reacts with diketones or ketoesters under acidic or basic conditions.
Synthetic Pathway :
-
Hydrazine Synthesis : Cyclopropylmethyl hydrazine is prepared via Gabriel synthesis or hydrazine substitution.
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Cyclocondensation : Reacting with acetylacetone in ethanol under reflux yields the pyrazole core.
Typical Conditions :
| Component | Quantity | Role |
|---|---|---|
| Cyclopropylmethyl hydrazine | 1.0 equiv | Nucleophile |
| Acetylacetone | 1.05 equiv | Electrophile |
| Ethanol | 10 vol | Solvent |
| HCl (catalyst) | 0.1 equiv | Acid catalyst |
This method achieves 65–70% yields but requires rigorous purification to remove regioisomeric byproducts.
Transition Metal-Catalyzed Cycloadditions
Recent advances utilize copper or palladium catalysts to streamline pyrazole formation. A copper triflate-mediated cycloaddition between cyclopropylmethyl azides and alkynes generates the pyrazole ring with excellent atom economy.
Representative Reaction :
Key Advantages :
-
Tolerance for electron-deficient alkynes.
-
Mild conditions (60°C, 6 h).
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
To address batch process inefficiencies, continuous flow systems have been implemented for N-alkylation. A tubular reactor packed with zeolite Beta achieves 92% conversion at a residence time of 30 minutes, outperforming batch reactors by reducing thermal degradation.
Process Parameters :
| Metric | Value |
|---|---|
| Flow Rate | 5 mL/min |
| Temperature | 100°C |
| Pressure | 10 bar |
Solvent Recycling and Green Chemistry
Industrial protocols emphasize solvent recovery, particularly for DMF and toluene. Membrane-based separation technologies enable >95% solvent reuse, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Catalytic N-Alkylation | 85–89 | High | Excellent | Moderate |
| Base-Mediated Alkylation | 70–78 | Moderate | Good | Low |
| Cyclocondensation | 65–70 | Low | Limited | High |
| Cycloaddition | 75–80 | High | Moderate | High |
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring .
Scientific Research Applications
Chemical Properties and Structure
1-(Cyclopropylmethyl)-1H-pyrazole is characterized by its unique structure, which includes a five-membered pyrazole ring attached to a cyclopropylmethyl group. This configuration imparts specific chemical reactivity and biological activity, making it a valuable compound in research.
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, have potential anticancer properties. Studies have shown that modifications to the pyrazole ring can significantly influence their efficacy against various cancer cell lines. For instance, a study highlighted the compound's ability to inhibit lactate dehydrogenase in pancreatic cancer cells, demonstrating its potential as an anticancer agent .
- Antimicrobial Properties : Pyrazole derivatives are also being investigated for their antimicrobial activities. The presence of specific substituents can enhance their effectiveness against bacterial strains, positioning them as candidates for new antibiotic development .
2. Organic Synthesis
- Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through nucleophilic substitution reactions, facilitating the synthesis of more complex compounds .
- Development of Insecticides : Recent studies have explored the incorporation of pyrazole moieties into insecticidal compounds. A series of meta-diamide compounds featuring pyrazole demonstrated significant activity against pests such as Nilaparvata lugens, showcasing the utility of this compound in agricultural applications .
Case Studies
Several notable studies have investigated the applications of this compound:
- Lactate Dehydrogenase Inhibition : A focused lead optimization study identified pyrazole-based inhibitors that effectively suppressed lactate output in cancer cell lines, demonstrating their potential for therapeutic development .
- Synthesis of Novel Insecticides : A study on meta-diamide compounds incorporating pyrazole revealed promising insecticidal activity against agricultural pests, suggesting a pathway for developing effective pest control agents .
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
(a) 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole
- Molecular Formula : C₇H₉BrN₂
- Molecular Weight : 201.07 g/mol
- Key Features : Bromine substitution at the 4-position introduces enhanced reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura). This derivative is used as a building block in pharmaceuticals and agrochemicals. Purity is typically >95% .
(b) 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid
- Molecular Formula : C₉H₁₀F₃N₂O₂
- Molecular Weight : 234.18 g/mol
- Key Features : The trifluoromethyl and carboxylic acid groups improve metabolic stability and binding affinity in drug candidates. This compound is stored at -20°C due to its sensitivity to hydrolysis .
(c) 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonamide
Comparison of Boron-Containing Derivatives
(a) 1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Molecular Formula : C₁₃H₂₁BN₂O₂
- Molecular Weight : 248.13 g/mol
- Applications : Used in Suzuki-Miyaura couplings for constructing biaryl systems. Purity >97%, stored under inert atmosphere at -20°C .
(b) 1-(Cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Comparison of Alkyl Chain Modifications
(a) 1-(3-Chloropropyl)-4-methyl-1H-pyrazole
- Molecular Formula : C₇H₁₁ClN₂
- Molecular Weight : 158.63 g/mol
- Key Features : Chloropropyl chain enhances electrophilicity for nucleophilic substitutions. Used in synthesizing prodrugs and polymers .
(b) 1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine Hydrochloride
Physicochemical and Spectroscopic Data Comparison
Biological Activity
1-(Cyclopropylmethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a five-membered pyrazole ring with a cyclopropylmethyl substituent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The compound can form reversible covalent bonds with active site residues, modulating the activity of target proteins involved in various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : It has been shown to inhibit lactate dehydrogenase (LDH) in cancer cell lines, leading to reduced cellular lactate output and inhibition of cell growth .
- Receptor Modulation : The compound may act on muscarinic acetylcholine receptors, which are important in cognitive function and neuroprotection .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In particular, it has demonstrated sub-micromolar inhibition of LDH in highly glycolytic cancer cell lines such as MiaPaCa-2 and A673, which are associated with pancreatic cancer and Ewing's sarcoma, respectively .
Neuroprotective Effects
Preliminary studies suggest that compounds related to this compound may possess neuroprotective properties. The inhibition of specific enzymes linked to neurodegenerative processes could provide therapeutic avenues for conditions like stroke and Alzheimer's disease .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropylmethyl group | Anticancer, neuroprotective |
| This compound-4-boronic acid | Boronic acid group | Enzyme inhibition, drug development |
| 4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide | Amino and carboxamide groups | Anti-inflammatory potential |
Case Studies
Several studies have focused on the biological activity of pyrazole derivatives, including this compound:
- Study on LDH Inhibition : A lead optimization effort identified that certain pyrazole-based compounds effectively inhibited LDH activity in cancer cell lines, suggesting a potential pathway for developing anticancer therapies .
- Neuroprotective Screening : A screening assay for neuroprotective compounds indicated that several pyrazole derivatives exhibited protective effects against neuronal damage in ischemic models, highlighting their potential in treating neurodegenerative disorders .
Q & A
Basic: What are the common synthetic routes for 1-(cyclopropylmethyl)-1H-pyrazole derivatives, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves alkylation of the pyrazole core with cyclopropylmethyl halides or via cyclopropane ring-opening reactions. Optimization includes controlling reaction temperature (e.g., 0–60°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of reagents. For example, 1-(cyclopropylmethyl)-4-ethynyl-1H-pyrazole is synthesized by reacting 4-ethynylpyrazole with bromomethylcyclopropane under basic conditions (K₂CO₃) in THF . Multi-step pathways may require purification via column chromatography or recrystallization to isolate intermediates .
Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?
Answer:
SAR studies focus on substituent effects at positions 3 and 4 of the pyrazole ring. For instance, introducing an ethynyl group at position 4 enhances reactivity and bioactivity, as seen in 1-(cyclopropylmethyl)-4-ethynyl-1H-pyrazole, which inhibits lactate dehydrogenase (LDH) in cancer cells . Computational modeling (e.g., molecular docking) can predict interactions with biological targets, while systematic substitution with electron-withdrawing/donating groups (e.g., NO₂, NH₂) evaluates electronic effects on binding affinity .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound compounds?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and cyclopropane ring integrity. For example, cyclopropylmethyl protons exhibit distinct splitting patterns (e.g., δ 0.5–1.5 ppm) .
- LCMS : Validates molecular weight and purity, critical for intermediates like 1-(cyclopropylmethyl)-4-nitro-1H-imidazole (m/z = 168.4 [M+H]⁺) .
- TLC : Monitors reaction progress using silica gel plates and UV visualization .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
Answer:
Contradictions (e.g., conflicting reports on enzyme inhibition mechanisms) require:
- Orthogonal assays : Replicate studies using alternative methods (e.g., fluorescence-based vs. colorimetric LDH assays) .
- Controlled conditions : Standardize cell lines, incubation times, and compound concentrations.
- Metabolic stability tests : Assess whether in vitro activity translates to in vivo models, addressing discrepancies in bioavailability .
Basic: What are the key considerations in designing multi-step synthetic pathways for novel this compound analogs?
Answer:
Critical factors include:
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during intermediate steps .
- Catalyst selection : Palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
- Yield optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of cyclopropylmethyl bromide) and reaction time (2–24 hours) .
Advanced: What computational methods are suitable for predicting the interaction of this compound derivatives with biological targets like enzymes?
Answer:
- Molecular docking (AutoDock/Vina) : Predict binding poses within enzyme active sites (e.g., LDH) using crystal structures from the PDB .
- QM/MM simulations : Analyze electronic interactions between substituents (e.g., ethynyl groups) and catalytic residues .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors) for activity against targets like kinases .
Basic: How does the introduction of substituents like ethynyl or chloromethyl groups affect the reactivity and biological activity of the pyrazole core?
Answer:
- Ethynyl groups : Increase π-orbital conjugation, enhancing electrophilic substitution reactivity and enzyme inhibition (e.g., LDH IC₅₀ reduction from 50 µM to 10 µM) .
- Chloromethyl groups : Improve lipophilicity (logP >2), facilitating membrane permeability in cell-based assays .
- Steric effects : Bulky substituents (e.g., cyclopentyl) may hinder binding but improve metabolic stability .
Advanced: What strategies can be employed to analyze and validate the formation of unexpected byproducts during synthesis?
Answer:
- High-resolution mass spectrometry (HRMS) : Identifies byproduct molecular formulas (e.g., oxidation products like pyrazole oxides) .
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates in real time .
- Kinetic studies : Vary reaction parameters (temperature, solvent) to isolate and characterize byproducts via X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
